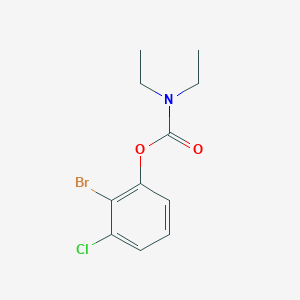

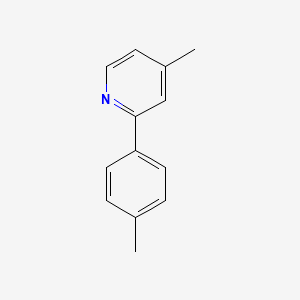

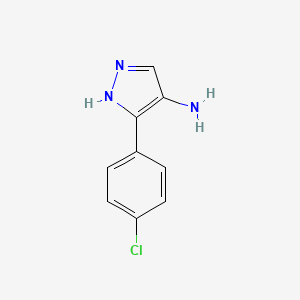

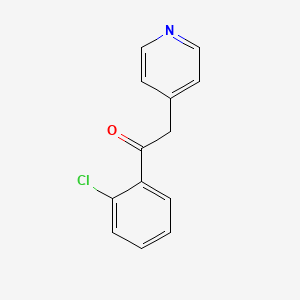

3-(4-chlorophenyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

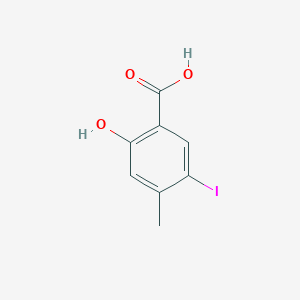

3-(4-Chlorophenyl)-1H-pyrazol-4-amine (CPCP) is a heterocyclic amine that has been widely studied in recent years due to its interesting properties and potential applications. It is a structural analog of the neurotransmitter dopamine and has been used as a model compound for studying the effects of dopamine on various biochemical and physiological processes.

Applications De Recherche Scientifique

Nonlinear Optics

Specific Scientific Field

This application falls under the field of Nonlinear Optics .

Summary of the Application

The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has potential applications in nonlinear optics, confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

Methods of Application or Experimental Procedures

The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

Results or Outcomes

The static and dynamic polarizability were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

Antibacterial and Antioxidant Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has been used to synthesize a series of amines that were converted to oxalates. These oxalates were studied for their antibacterial and antioxidant properties .

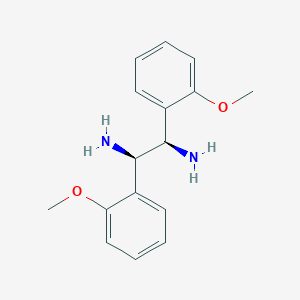

Methods of Application or Experimental Procedures

The nitrile was reduced using LiAlH4 to form 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine. This was then reacted with various aromatic and heterocyclic aldehydes followed by reduction by NaBH4 to produce amines. These amines were converted to oxalates by a solution of oxalic acid in Et2O .

Results or Outcomes

It was established that some of the compounds exhibited high antibacterial activity but in most cases did not neutralize superoxide radicals .

Optoelectronic Device Fabrication

Specific Scientific Field

This application falls under the field of Optoelectronics .

Summary of the Application

The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has potential applications in optoelectronic device fabrications .

Results or Outcomes

The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

Antibacterial and Antimicrobial Activities

Summary of the Application

Compounds bearing a pyrazole moiety, such as “3-(4-chlorophenyl)-1H-pyrazol-4-amine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Results or Outcomes

These compounds have shown significant antileishmanial and antimalarial activities .

Synthesis of Novel Chalcone Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has been used to synthesize a novel chalcone derivative, “3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one”, which has potential applications in nonlinear optics .

Results or Outcomes

Anticancer Activity

Summary of the Application

The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has been used to synthesize a series of derivatives that selectively inhibit the proliferation of colon cancer cells . Another derivative, “(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate”, has been synthesized and evaluated for its in-vitro anticancer activity against human tumor cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized under ultrasonication conditions and their structures were verified by spectral studies .

Results or Outcomes

The compounds showed inhibitory actions on various human tumor cell lines. Some compounds showed higher cytotoxicity against certain cancer cells as compared to standard drugs .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSLUVMNIIJPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919482 | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-1H-pyrazol-4-amine | |

CAS RN |

91857-91-9 | |

| Record name | Pyrazole, 4-amino-5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

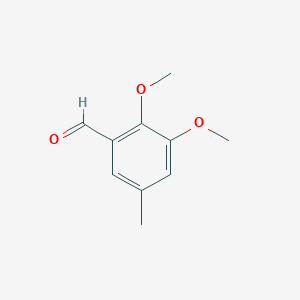

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)

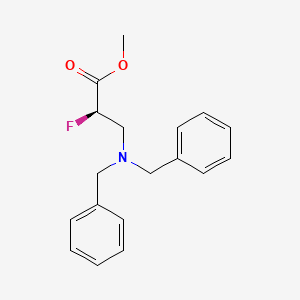

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)